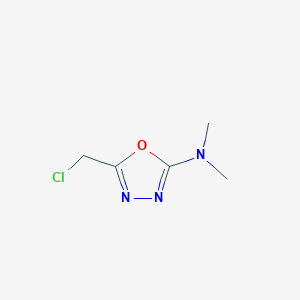

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O/c1-9(2)5-8-7-4(3-6)10-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOFBNFCDDLNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach to 1,3,4-Oxadiazole Core

The synthesis of 1,3,4-oxadiazoles generally proceeds via cyclodehydration of acyl hydrazides or hydrazine derivatives with suitable carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters, or anhydrides). Key reagents often include phosphorus oxychloride (POCl₃) as a cyclodehydrating agent or alternative dehydrating agents under reflux conditions.

Specific Preparation of 5-(Chloromethyl)-Substituted 1,3,4-Oxadiazoles

The chloromethyl substitution at the 5-position of the oxadiazole ring can be introduced through halogenation of a methyl precursor or via direct reaction with chloromethylating agents.

One documented method involves the reaction of 2-amino-1,3,4-oxadiazole derivatives with chloroacetyl chloride in the presence of bases such as potassium carbonate in solvents like dimethylformamide (DMF) at room temperature. This results in the formation of 2-chloroacetamide derivatives, which can be further manipulated to yield chloromethyl-substituted oxadiazoles.

In a related approach, acylation of the amino group of 1,3,4-oxadiazole-2-amines with chloroacetyl chloride yields intermediates that contain the chloromethyl functionality attached to the oxadiazole ring.

Introduction of N,N-Dimethyl Amino Group

The N,N-dimethyl amine group can be introduced by alkylation of the amino group on the oxadiazole ring or by using N,N-dimethylcyanamide in the ring formation step.

Literature reports describe the use of N,N-dimethylcyanamide reacting with benzamide derivatives under heating in the presence of reagents such as phosphorus pentachloride (PCl₅) and titanium tetrachloride (TiCl₄) in anhydrous toluene to form the N,N-dimethyl substituted 1,3,4-oxadiazole ring systems.

Alternatively, reductive alkylation methods using suitable aldehydes and reducing agents (e.g., sodium triacetoxyborohydride) can be employed to introduce N,N-dimethyl groups on the amino substituent of oxadiazole derivatives.

Representative Detailed Synthetic Procedure

Based on the synthesis strategies collated from the literature, a plausible preparation route for 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is as follows:

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of hydrazide intermediate | React corresponding carboxylic acid with hydrazine hydrate under reflux in ethanol for 12-20 h | Formation of acyl hydrazide |

| 2 | Cyclodehydration to 1,3,4-oxadiazole | Treat hydrazide with phosphorus oxychloride (POCl₃) under reflux in anhydrous solvent (e.g., toluene) for 6-8 h | Formation of 1,3,4-oxadiazole-2-amine core |

| 3 | N,N-dimethylation | React intermediate with N,N-dimethylcyanamide or perform reductive alkylation with formaldehyde and dimethylamine or equivalents | Introduction of N,N-dimethyl amino group at 2-position |

| 4 | Chloromethylation | Acylate the amino group with chloroacetyl chloride in presence of base (K₂CO₃) in DMF at room temperature for 4 h | Formation of 5-(chloromethyl) substituted oxadiazole |

Analytical Data and Yields

Yields for similar oxadiazole syntheses range from moderate to high (40–80%), depending on the substrates and reaction conditions.

Purification is typically achieved by recrystallization from ethanol or other suitable solvents.

Characterization involves IR spectroscopy (noting NH and C=O stretches), ^1H and ^13C NMR (identifying chloromethyl and N,N-dimethyl signals), and mass spectrometry confirming molecular weight.

Summary Table of Key Preparation Methods

| Methodology | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclodehydration of hydrazide | Acyl hydrazide | POCl₃ | Reflux in toluene, 6–8 h | 60–80 | Forms 1,3,4-oxadiazole core |

| N,N-Dimethylation via cyanamide | Benzamide derivatives | N,N-Dimethylcyanamide, PCl₅, TiCl₄ | Heating in toluene | 50–70 | Introduces N,N-dimethyl amino group |

| Chloromethylation via acylation | 1,3,4-Oxadiazole-2-amine | Chloroacetyl chloride, K₂CO₃, DMF | RT, 4 h | 70–80 | Introduces chloromethyl substituent |

| Reductive alkylation | Oxadiazole amine | Aldehyde, NaBH(OAc)₃ | Room temp to 40°C, overnight | 60–75 | Alternative N,N-dimethylation method |

Research Findings and Considerations

The choice of cyclodehydrating agent and solvent critically affects the yield and purity of the oxadiazole ring formation.

Chloromethylation via chloroacetyl chloride is efficient and mild, avoiding harsh conditions that could degrade sensitive oxadiazole cores.

Reductive alkylation provides a controlled method for introducing N,N-dimethyl groups, allowing for selective functionalization.

Reaction monitoring by thin-layer chromatography (TLC) is essential to optimize reaction times and prevent overreaction or side products.

Purification by recrystallization ensures high purity suitable for biological testing or further chemical transformations.

The preparation of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves a multi-step synthesis starting from hydrazide intermediates, cyclodehydration to form the oxadiazole ring, introduction of the N,N-dimethyl amino group, and final chloromethylation. Established methods utilize phosphorus oxychloride for ring closure, chloroacetyl chloride for chloromethylation, and N,N-dimethylcyanamide or reductive alkylation for N,N-dimethylation. These methods deliver the target compound in moderate to good yields with well-characterized purity, making them suitable for research and development in pharmaceutical and agrochemical fields.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted oxadiazoles with different functional groups.

Oxidation Reactions: Oxidized derivatives such as oxadiazole oxides.

Reduction Reactions: Reduced amine derivatives of the oxadiazole ring.

Scientific Research Applications

Biological Activities

5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit moderate inhibition against various bacterial strains and fungi.

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Moderate |

| Antifungal | Fungal strains | Moderate |

- Neuroprotective Potential : The compound has shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's disease. This suggests potential therapeutic applications in cognitive disorders.

Case Studies

Several studies have highlighted the potential applications of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine:

-

Anticancer Research : A study conducted on various oxadiazole derivatives demonstrated that compounds similar to 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine exhibited significant cytotoxic effects against cancer cell lines. For instance:

- Compound A showed over 90% inhibition against SNB-75 (CNS cancer) at a concentration of .

- Compound B demonstrated similar efficacy against renal cancer cell lines.

- Neuropharmacological Studies : Interaction studies revealed that this compound may interact with key neurotransmission enzymes, indicating its potential role in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins or nucleic acids. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of 1,3,4-oxadiazoles is heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Substituent Variations and Molecular Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The chloromethyl group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in compound 30). This may favor nucleophilic substitution reactions or covalent target binding .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, pyridinyl) improve π-π stacking interactions with biological targets, as seen in the anticancer activity of compound 5n .

Key Observations :

- The absence of direct activity data for the target compound underscores the need for further testing.

- Aromatic substituents (e.g., methoxyphenyl in compound 101) correlate with strong cytotoxic effects, while diphenylmethyl groups (compound 3b) enhance anti-inflammatory activity .

Biological Activity

5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action based on diverse research findings.

The oxadiazole ring system is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a derivative that has been explored for its potential therapeutic applications.

2. Synthesis of 5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with dimethylamino compounds under controlled conditions. Various synthetic routes have been reported in literature, highlighting methods such as:

- One-pot synthesis using acylhydrazides and isocyanates.

- Oxidative cyclization with semicarbazones in the presence of bromine.

These methods facilitate the production of high-yield derivatives while maintaining eco-friendly practices .

3.1 Anticancer Activity

Recent studies have demonstrated that 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | Not specified | Cell cycle arrest at G2/M phase |

| A549 (Lung) | Not specified | Apoptosis induction through caspase pathways |

The compound showed marked growth inhibition particularly in HT-1080 cells, indicating its potential as an anticancer agent .

The mechanisms by which 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine exerts its biological effects include:

- Induction of Apoptosis : The activation of caspase pathways leads to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression, particularly at the G2/M checkpoint .

Molecular docking studies suggest that the compound forms stable complexes with target proteins involved in these pathways, enhancing its biological activity .

5. Case Studies and Research Findings

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Study on Fibrosarcoma : A recent study evaluated various oxadiazole derivatives for their cytotoxic effects against fibrosarcoma cells (HT-1080). The results indicated that specific modifications to the oxadiazole structure could enhance anticancer activity.

- Antiviral Activity Assessment : Although initial assessments showed no significant antiviral effects against SARS-CoV-2 for related compounds, ongoing research aims to explore structural modifications that may improve efficacy against viral targets .

6. Conclusion

5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine represents a promising candidate in the development of new therapeutic agents due to its notable anticancer properties and potential antimicrobial activity. Continued research into its synthesis and biological mechanisms will be crucial for advancing its applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using POCl₃ as a catalyst. For example, analogous 1,3,4-oxadiazole derivatives are prepared by reacting carboxylic acid derivatives (e.g., substituted hydrazides) with POCl₃ under reflux (90°C for 3 hours). Intermediates are validated using TLC for reaction monitoring, followed by recrystallization from DMSO/water mixtures. Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and FTIR spectroscopy to verify functional groups like the oxadiazole ring and chloromethyl moiety .

Q. Which analytical techniques are critical for characterizing 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine?

- Methodological Answer : A combination of ¹H NMR (to confirm dimethylamine protons and chloromethyl CH₂), ¹³C NMR (to identify oxadiazole ring carbons and quaternary carbons), and mass spectrometry (for molecular ion [M+H]⁺ validation) is essential. FTIR spectroscopy is used to detect C-Cl (600–800 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches. Elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches combined with experimental data (e.g., solvent polarity, temperature) can identify optimal conditions for chloromethylation. Machine learning models trained on analogous oxadiazole syntheses further narrow down parameter spaces (e.g., catalyst ratios, reflux times) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Cross-validate with X-ray crystallography (where feasible) for absolute configuration confirmation. For example, single-crystal X-ray studies of related oxadiazoles resolved ambiguities in chloromethyl group orientation and hydrogen bonding patterns .

Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Antimicrobial activity can be tested via microdilution assays (MIC determination against Gram+/− bacteria). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., IC₅₀ values). Antioxidant activity is measured via DPPH radical scavenging assays. Dose-response curves and comparative studies with known drugs (e.g., ciprofloxacin for antimicrobials) are critical for validating efficacy .

Q. What strategies are effective for designing analogs with enhanced stability or activity?

- Methodological Answer : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl for improved lipophilicity) or introduce electron-withdrawing substituents (e.g., nitro groups) to enhance electrophilicity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial enzymes or cancer-related kinases. For example, pyridine-substituted oxadiazoles showed improved antimicrobial activity due to enhanced π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.